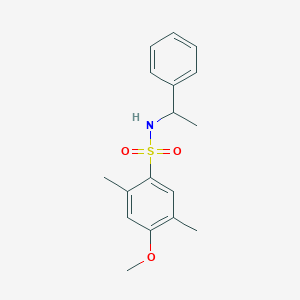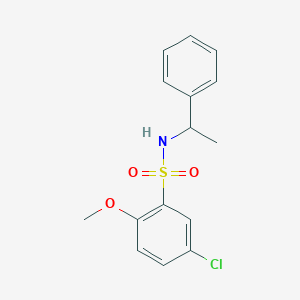
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate, commonly known as OTNS, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OTNS belongs to the class of salicylate derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of OTNS is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of pro-inflammatory molecules in the body. OTNS has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
OTNS has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory activity, OTNS has been found to have antioxidant, anti-tumor, and neuroprotective properties. OTNS has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTNS has several advantages over other anti-inflammatory drugs, including its potent activity, low toxicity, and favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for research on OTNS. One area of interest is the development of new drugs based on the structure of OTNS that have improved pharmacokinetic properties and lower toxicity. Another area of interest is the investigation of the role of OTNS in the regulation of the immune system and its potential applications in the treatment of autoimmune diseases. Finally, the use of OTNS in combination with other drugs for the treatment of various diseases is also an area of active research.
Métodos De Síntesis
OTNS can be synthesized through a multi-step process involving the condensation of 2-naphthol and salicylic acid followed by cyclization and oxidation. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
OTNS has been studied extensively for its potential applications in various scientific fields. One of the primary research areas is the development of new drugs for the treatment of inflammatory diseases. OTNS has shown potent anti-inflammatory activity in vitro and in vivo, making it a promising candidate for drug development.
Propiedades
Nombre del producto |
1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl salicylate |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(1-oxo-3,4-dihydro-2H-naphthalen-2-yl) 2-hydroxybenzoate |
InChI |
InChI=1S/C17H14O4/c18-14-8-4-3-7-13(14)17(20)21-15-10-9-11-5-1-2-6-12(11)16(15)19/h1-8,15,18H,9-10H2 |
Clave InChI |
KBKCSNLMHHVGBM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O |
SMILES canónico |
C1CC2=CC=CC=C2C(=O)C1OC(=O)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















